3-Amino-2-hydroxy-4-methylpentanoic acid

Description

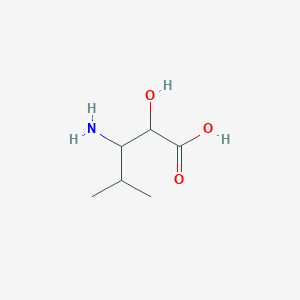

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAZNNHAIDEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereochemical Control in the Preparation of 3 Amino 2 Hydroxy 4 Methylpentanoic Acid and Its Isomers

Chemoenzymatic Synthetic Approaches to Hydroxy Amino Acids

Chemoenzymatic methods offer a powerful and environmentally friendly route to synthesizing β-hydroxy-α-amino acids. nih.gov These approaches combine the selectivity of enzymatic catalysts with the versatility of chemical reactions. One prominent enzymatic method involves the use of aldolases, such as L-threonine aldolase (B8822740) (LTA) and D-threonine aldolase (DTA). acs.org These enzymes catalyze the aldol (B89426) addition of glycine (B1666218) to a wide range of aldehydes, providing a direct, one-step synthesis with minimal need for protecting groups. acs.org

The stereochemical outcome of the aldol reaction is dependent on the specific enzyme used. LTA, for instance, typically yields erythro-β-hydroxy-α-L-amino acids from aliphatic aldehydes. acs.org In contrast, DTA generally produces threo-β-hydroxy-α-D-amino acids as the kinetically controlled products. acs.org The diastereoselectivity of these enzymatic reactions can be high, although it may decrease with extended reaction times due to the reversibility of the reaction. acs.org

Another enzymatic approach utilizes amino acid hydroxylases, which can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner. nih.gov This method offers an alternative for achieving specific diastereomers. nih.gov Additionally, serine hydroxymethyltransferase (SHMT) has been employed for the condensation of aldehydes with glycine, predominantly forming the L-erythro diastereomer with most aliphatic aldehydes. google.com

A two-enzyme cascade system has also been developed for the synthesis of enantiomerically enriched (3S)- or (3R)-substituted 4-hydroxy-2-oxoacids, which can then be converted to the desired 2-substituted 3-hydroxycarboxylic acids. nih.gov This cascade involves an initial deamination of an L-α-amino acid to a 2-oxoacid, followed by a stereoselective aldol addition to formaldehyde (B43269) catalyzed by enantio-complementary aldolases. nih.gov The following table summarizes the stereochemical outcomes of different enzymatic approaches.

| Enzyme | Typical Substrate(s) | Predominant Stereoisomer(s) |

| L-Threonine Aldolase (LTA) | Glycine + Aliphatic Aldehyde | erythro-β-hydroxy-α-L-amino acids acs.orgacs.org |

| D-Threonine Aldolase (DTA) | Glycine + Aldehyde | threo-β-hydroxy-α-D-amino acids acs.orgacs.org |

| Serine Hydroxymethyltransferase (SHMT) | Glycine + Aliphatic Aldehyde | L-erythro diastereomer google.com |

| Amino Acid Hydroxylases | Amino Acids | Highly regioselective and stereoselective hydroxylation nih.gov |

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a powerful toolkit for accessing specific stereoisomers of 3-amino-2-hydroxy-4-methylpentanoic acid with high enantiomeric purity. These methods often employ chiral auxiliaries, catalysts, or specific reaction strategies to control the formation of stereocenters.

Utilization of Chiral Auxiliaries and Catalysts for Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A classic example is the use of oxazolidinone auxiliaries, popularized by David A. Evans, which have been instrumental in asymmetric alkylation and aldol reactions. wikipedia.orgresearchgate.net These auxiliaries can be prepared from readily available amino acids or amino alcohols. wikipedia.org Camphorsultam is another effective chiral auxiliary that has demonstrated high diastereoselectivity in reactions like Michael additions. wikipedia.org The choice of chiral auxiliary can significantly influence the stereoselectivity of a reaction, allowing for the targeted synthesis of a desired isomer. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis plays a crucial role. Chiral Ni(II) complexes of Schiff bases have emerged as a leading methodology for the synthesis of various amino acids. nih.gov These complexes, formed from a chiral ligand and an amino acid like glycine, can be alkylated to produce new amino acids with high stereocontrol. nih.govmdpi.com The chiral ligand is often recyclable, making this an efficient and practical approach. mdpi.com Furthermore, chiral organocatalysts, such as those derived from binaphthol, have been successfully used in phase-transfer catalysis for the asymmetric synthesis of amino acid derivatives. researchgate.net

The following table highlights some common chiral auxiliaries and catalysts used in asymmetric amino acid synthesis.

| Chiral Auxiliary/Catalyst | Type of Reaction | Key Features |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation, aldol reactions wikipedia.orgresearchgate.net | High diastereoselectivity, readily available wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org | Superior diastereoselectivity in certain reactions wikipedia.org |

| Chiral Ni(II) Schiff Base Complexes | Asymmetric alkylation nih.govmdpi.com | Recyclable chiral ligand, practical for large-scale synthesis mdpi.com |

| Chiral Organocatalysts (e.g., from BINOL) | Phase-transfer catalysis, amino-catalysis researchgate.net | Structurally rigid, provides high enantioselectivity researchgate.net |

Aldol Condensation Strategies for Specific Stereoisomers

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of β-hydroxy α-amino acids. nih.gov By employing chiral auxiliaries or chiral enolates, the stereochemical outcome of the aldol condensation can be precisely controlled to yield specific diastereomers. nih.gov For instance, the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a well-established method for achieving high levels of stereocontrol. nih.gov

One approach to synthesizing all possible stereoisomers of a β-hydroxy γ-amino acid involves the use of two complementary aldol reactions. nih.gov This strategy allows for rapid access to the full matrix of stereoisomers by carefully selecting the chiral auxiliary and reaction conditions. nih.gov The scalability and robustness of the enantioselective aldol reaction make it a valuable tool for preparing significant quantities of chiral building blocks. nih.gov

The stereochemical outcome of the aldol reaction is influenced by the geometry of the enolate and the nature of the chiral auxiliary. For example, the use of different boron enolates derived from chiral oxazolidinones can lead to the selective formation of either the syn or anti aldol adducts. This level of control is essential for the synthesis of specific stereoisomers of this compound.

Aza-Michael Addition Protocols in Amino Acid Synthesis

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for the synthesis of β-amino acids. medcraveonline.com Asymmetric versions of this reaction, often employing chiral catalysts, can produce β-amino acid derivatives with high enantioselectivity. nih.gov

Organocatalysis has emerged as a particularly effective strategy for asymmetric aza-Michael additions. Chiral bifunctional catalysts, such as those combining a thiourea (B124793) moiety with an arylboronic acid, have been developed for the direct asymmetric aza-Michael addition of hydroxylamine (B1172632) derivatives to α,β-unsaturated carboxylic acids. nih.gov Cinchona alkaloid derivatives are another class of organocatalysts that have been successfully used to catalyze the enantioselective aza-Michael addition of various nitrogen nucleophiles to α,β-unsaturated ketones and other acceptors. nih.gov

The reaction can also be part of a cascade sequence. For example, an aza-Michael addition can be followed by an intramolecular cyclization to form heterocyclic structures, such as N-substituted pyrrolidones. frontiersin.org This cascade approach offers an efficient way to build molecular complexity from simple starting materials. frontiersin.org The choice of catalyst and reaction conditions is critical for controlling the stereoselectivity of the aza-Michael addition and any subsequent transformations. nih.gov

Total Synthesis of Defined Stereoisomers of this compound

The total synthesis of specific stereoisomers of this compound relies on stereocontrolled reactions that establish the desired configuration at each chiral center. One established route involves the use of chiral acetal (B89532) templates. rsc.org For example, the addition of trimethylsilylcyanide to chiral acetals derived from Z-L- and Z-D-phenylalaninal and chiral 2,4-pentanediols can stereoselectively produce the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid. rsc.org A similar strategy could be adapted for the synthesis of this compound.

Another powerful approach is the asymmetric nitroaldol reaction. This method has been successfully applied to the synthesis of the Taxotere side chain and (-)-bestatin, demonstrating its utility in creating complex amino acid structures with high stereocontrol. acs.org The synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives, which are structurally similar to the target compound, has also been achieved, with applications in the synthesis of the aminopeptidase (B13392206) inhibitor amastatin (B1665947). acs.org

The synthesis of all four stereoisomers of conformationally constrained β-amino acids, such as 2-aminocyclopentanecarboxylic acid, has been accomplished on a scalable level. nih.gov These syntheses often involve reductive amination of a ketoester with a chiral amine, followed by separation of diastereomers and subsequent chemical transformations. nih.gov Such methodologies provide a framework for the systematic synthesis of all stereoisomers of this compound.

Synthetic Routes to Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Synthetic routes often involve the modification of the parent amino acid or the use of versatile intermediates that can be elaborated into a variety of analogs.

For instance, a synthetic route to analogs of 3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid involves the treatment of a ketone with a phosphonate (B1237965) reagent, followed by a series of deprotection, protection, and ring-opening steps to yield the desired analogs. nih.gov This demonstrates how a common intermediate can be transformed into multiple related compounds.

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved through the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid, followed by further chemical modifications. nih.gov This approach highlights the strategy of building upon a core scaffold to generate a library of derivatives. Similarly, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized through condensation reactions with various aldehydes to form Schiff bases, which can then be further modified. mdpi.com

Overview of Endogenous Biosynthetic Pathways for Branched-Chain Hydroxy Amino Acids

Endogenous biosynthesis of branched-chain hydroxy acids (BCHAs) typically originates from their corresponding branched-chain amino acids (leucine, isoleucine, and valine). The canonical pathway involves two primary enzymatic steps. First, the BCAA undergoes transamination, a reaction that removes the amino group, to form a branched-chain α-keto acid (BCKA). This initial step is reversible and serves as a crucial intersection between amino acid and carbohydrate metabolism.

Following the formation of the BCKA, the pathway can diverge. In the primary catabolic route, the BCKA is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com However, an alternative branch involves the reduction of the keto group of the BCKA to a hydroxyl group, yielding a branched-chain α-hydroxy acid. google.comresearchgate.net This reduction is catalyzed by specific dehydrogenases or reductases. The formation of this compound requires additional enzymatic modifications beyond this basic two-step process to introduce an amino group at the third carbon position.

Role in Branched-Chain Amino Acid Metabolism

The existence of this compound is tied to the metabolic fate of leucine (B10760876). Its formation represents a specialized branch of the well-established leucine catabolic pathway.

The catabolism of leucine is a multi-step process that begins in the mitochondria. The carbon skeleton of this compound is identical to that of leucine, confirming its origin from this BCAA. nih.govsigmaaldrich.com The initial step in the breakdown of leucine is its conversion to the α-keto acid, α-ketoisocaproate (KICA). youtube.com KICA is a central intermediate that stands at a metabolic crossroads. While its primary fate is oxidative decarboxylation leading to acetyl-CoA and acetoacetate, it can also serve as a substrate for the synthesis of other metabolites. youtube.com The biosynthesis of this compound would necessarily proceed from KICA, involving a hydroxylation at the second carbon and an amination at the third carbon, though the precise sequence and enzymatic mechanisms for these transformations are not extensively documented in mainstream metabolic pathways. The structure of this compound is analogous to norstatine derivatives, which are known components of potent enzyme inhibitors, suggesting it may be synthesized via specialized secondary metabolic routes. nih.gov

Two key enzyme families are responsible for the initial stages of BCAA metabolism that precede the formation of compounds like this compound.

Branched-Chain Amino Acid Transaminases (BCATs): These pyridoxal-5'-phosphate-dependent enzymes catalyze the first step in BCAA catabolism: the reversible transfer of the amino group from leucine, isoleucine, or valine to α-ketoglutarate, yielding glutamate and the corresponding BCKA. youtube.com In the case of leucine, BCATs produce α-ketoisocaproate (KICA). This reaction is fundamental as it commits the BCAA to a catabolic fate.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex, located on the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of BCKAs. youtube.com This is the rate-limiting step in BCAA catabolism.

For the synthesis of this compound from the KICA intermediate, additional enzymes are required. A reductase or dehydrogenase would be necessary to form the 2-hydroxy group, while a transaminase or another aminating enzyme would be needed to add the amino group at the 3-position. The specific enzymes that perform these sequential modifications on the KICA backbone have not been fully characterized.

Table 1: Proposed Enzymatic Steps in the Formation of this compound from Leucine

| Step | Precursor | Product | Enzyme Class (Putative) |

| 1 | L-Leucine | α-Ketoisocaproate (KICA) | Branched-Chain Amino Acid Transaminase (BCAT) |

| 2 | α-Ketoisocaproate (KICA) | 2-Hydroxy-4-methylpentanoic acid | α-Keto Acid Reductase / Dehydrogenase |

| 3 | 2-Hydroxy-4-methylpentanoic acid | This compound | Aminotransferase / Other Aminating Enzyme |

This table represents a putative pathway based on known biochemical reactions. The specific enzymes for steps 2 and 3 leading to the final compound are not definitively identified in the reviewed literature.

Occurrence and Metabolism as a Metabolite in Diverse Biological Systems

The presence of this compound has been investigated across various organisms, though its detection is not widespread.

Microorganisms are well-known for their diverse metabolic capabilities, including the modification of amino acids.

Torulaspora delbrueckii : This non-Saccharomyces yeast is frequently used in fermentation processes, such as winemaking, where it is known to influence the aromatic profile by metabolizing amino acids. nih.govnih.govmdpi.com While T. delbrueckii actively metabolizes BCAAs, scientific literature does not currently document its production of this compound. medchemexpress.commedchemexpress.com

Lactobacillus paracasei : This lactic acid bacterium, commonly found in dairy products and the human gut, possesses enzymes for BCAA metabolism, including branched-chain amino acid aminotransferases. nih.gov This activity is linked to the development of flavor compounds in fermented foods. nih.gov However, the synthesis of this compound by L. paracasei has not been reported in the reviewed scientific literature.

Investigations into the metabolomes of various eukaryotic and prokaryotic organisms have sought to identify novel compounds and metabolic pathways.

Euglena gracilis : Based on available literature, there is no specific evidence of the presence of this compound in this microalga.

Caenorhabditis elegans : The nematode C. elegans is a common model organism for studying aging and metabolism. While studies have explored the effects of individual amino acid supplementation on its lifespan, the endogenous presence of this compound has not been documented. nih.gov

Brassica napus : Oilseed rape (Brassica napus) synthesizes and metabolizes branched-chain amino acids for primary and secondary metabolism. nih.govresearchgate.netresearchgate.net However, a review of literature on its amino acid composition and metabolic pathways did not identify this compound as a known metabolite. mdpi.com

Aeromonas veronii : This bacterium is known to modulate its metabolism in response to environmental amino acids. uoregon.eduuoregon.edu Despite its active amino acid metabolism, there is no documented evidence of this compound being a metabolite in A. veronii. nih.govresearchgate.net

Table 2: Documented Occurrence of this compound in Selected Organisms

| Organism | Kingdom/Domain | Presence of this compound |

| Torulaspora delbrueckii | Fungi | Not documented in reviewed literature |

| Lactobacillus paracasei | Bacteria | Not documented in reviewed literature |

| Euglena gracilis | Protista | Not documented in reviewed literature |

| Caenorhabditis elegans | Animalia | Not documented in reviewed literature |

| Brassica napus | Plantae | Not documented in reviewed literature |

| Aeromonas veronii | Bacteria | Not documented in reviewed literature |

Lack of Specific Research on Metabolic Flux and Regulation of this compound

A comprehensive review of scientific literature reveals a significant gap in the specific area of metabolic flux analysis and the regulation of biosynthesis for the compound this compound in any model biological system. While research exists on the broader categories of branched-chain amino acids (BCAAs) and β-hydroxy-α-amino acids, detailed studies elucidating the metabolic pathways, their quantitative fluxes, and regulatory networks specifically for this compound are not presently available.

The following sections, therefore, provide a general overview of the principles and findings from related fields of metabolic engineering and microbial physiology concerning branched-chain and hydroxy amino acids. This information is intended to offer a foundational understanding of the potential metabolic landscape for this compound, with the explicit acknowledgment that these are extrapolations from related compounds and not direct findings for the specified molecule.

Biosynthesis and Metabolic Pathways Involving 3 Amino 2 Hydroxy 4 Methylpentanoic Acid

Metabolic Flux and Regulation in Model Systems

Due to the absence of direct research on the metabolic flux and regulation of 3-Amino-2-hydroxy-4-methylpentanoic acid, this section will discuss the general methodologies used for such analyses and the known regulatory mechanisms for the biosynthesis of structurally similar branched-chain amino acids in well-studied model organisms like Escherichia coli and Saccharomyces cerevisiae.

Metabolic Flux Analysis in Amino Acid Biosynthesis

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell. 13cflux.net 13C-based metabolic flux analysis (13C-MFA) is a common experimental technique where a 13C-labeled substrate, such as glucose, is fed to a culture of microorganisms. creative-proteomics.comresearchgate.net As the labeled carbon atoms are incorporated into various metabolites, their distribution can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This labeling information, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of intracellular fluxes. 13cflux.net Such studies are crucial for understanding and engineering microbial strains for the overproduction of valuable compounds, including amino acids. kaist.ac.kr

Hypothetical Biosynthetic Pathway and its Regulation

The biosynthesis of this compound, a non-proteinogenic amino acid, would likely involve enzymes that act on intermediates of the canonical branched-chain amino acid pathways (leucine, valine, and isoleucine). The initial steps of BCAA synthesis are shared and involve several key enzymes. nih.gov The final transamination step is catalyzed by branched-chain aminotransferases. nih.gov

The regulation of BCAA biosynthesis is complex and involves both feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes. kaist.ac.kr In many bacteria, the biosynthesis of BCAAs is subject to feedback inhibition by the end products (leucine, valine, isoleucine). nih.gov Transcriptional regulation often involves attenuation mechanisms and global regulators that respond to the availability of amino acids. nih.gov For instance, in E. coli, the global regulator Lrp (Leucine-responsive regulatory protein) plays a significant role in regulating the expression of genes involved in BCAA biosynthesis. nih.gov

Table 1: General Regulatory Mechanisms of Branched-Chain Amino Acid Biosynthesis in Model Systems

| Regulatory Mechanism | Description | Key Molecules/Regulators | Model Organism Example |

| Feedback Inhibition | The end-product amino acid binds to and inhibits the activity of an early enzyme in the pathway, thus controlling its own synthesis. | Leucine (B10760876), Valine, Isoleucine | E. coli, Saccharomyces cerevisiae |

| Transcriptional Attenuation | A mechanism where the nascent mRNA leader sequence can form different secondary structures depending on the availability of charged tRNAs, leading to either termination or continuation of transcription. | Leader peptides, charged tRNAs | E. coli |

| Transcriptional Regulation by Global Regulators | Transcription factors that control the expression of a wide range of genes, including those for amino acid biosynthesis, in response to nutrient availability. | Lrp (Leucine-responsive regulatory protein) | E. coli |

| Enzyme Induction/Repression | The synthesis of enzymes in the pathway is induced when the substrate is present and repressed when the end product is abundant. | Leucine, α-isopropylmalate | Saccharomyces cerevisiae |

It is plausible that the biosynthesis of this compound, if it occurs naturally in an organism, would be subject to similar regulatory controls to prevent the wasteful overproduction of this metabolite. The specific enzymes and regulatory elements would, however, need to be experimentally determined. The catabolism of BCAAs is also a regulated process, with the initial steps being catalyzed by branched-chain aminotransferases and branched-chain α-keto acid dehydrogenase complexes. youtube.comnih.gov

Molecular Interactions and Enzymatic Mechanisms of 3 Amino 2 Hydroxy 4 Methylpentanoic Acid

Protein and Enzyme Binding Interactions

The interaction of 3-Amino-2-hydroxy-4-methylpentanoic acid with proteins and enzymes is dictated by its unique structural features, including a carboxyl group, a hydroxyl group, an amino group, and a branched methyl side chain. These functional groups enable a variety of binding possibilities that can modulate the function of biological macromolecules.

Modulatory Effects on Enzymatic Activity (Substrate or Inhibitor Properties)

Currently, specific research detailing the role of this compound as either a direct substrate or an inhibitor for specific enzymes is not extensively documented in publicly available literature. As a structural analog of natural amino acids like leucine (B10760876), it could theoretically act as a competitive inhibitor for enzymes that recognize such substrates. Its potential to be metabolized or to interfere with metabolic pathways remains an area for further investigation. For instance, modified amino acids can sometimes disrupt the normal metabolism of their natural counterparts, such as branched-chain amino acids nih.gov.

Structural Basis of Ligand-Receptor Interactions (Hydrogen Bonding, Ionic Interactions)

The structural foundation for the interaction of this compound with protein receptors lies in its capacity to form several types of non-covalent bonds. The molecule's functional groups are key to its binding affinity and specificity.

Hydrogen Bonding: The presence of hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups makes this compound a proficient donor and acceptor of hydrogen bonds. These interactions are crucial for the stable positioning of a ligand within a protein's active or binding site.

Ionic Interactions (Salt Bridges): At physiological pH, the amino group is typically protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This zwitterionic nature allows the compound to form strong ionic bonds, or salt bridges, with oppositely charged amino acid residues (e.g., aspartate, glutamate, lysine, arginine) in a receptor's binding pocket.

These interactions are fundamental to the molecular recognition process that governs how ligands bind to their specific protein targets.

| Functional Group | Potential Interaction | Role in Binding |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor, Ionic Interaction (as -NH3+) | Forms salt bridges with acidic residues; donates hydrogen to electronegative atoms. |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Participates in orienting the ligand within the binding site through specific hydrogen bonds. |

| Carboxyl Group (-COOH) | Hydrogen Bond Acceptor, Ionic Interaction (as -COO-) | Forms salt bridges with basic residues; accepts hydrogen from donor groups. |

| Methyl Group (-CH(CH3)2) | Hydrophobic/van der Waals Interactions | Contributes to binding affinity through non-polar interactions within hydrophobic pockets of a receptor. |

Influence on Key Biochemical Pathways and Cellular Processes

Detailed studies on the specific influence of this compound on major biochemical pathways or cellular processes are limited. However, as a modified amino acid, it could potentially intersect with pathways of amino acid metabolism nih.govmdpi.com. For example, the metabolism of aromatic amino acids is linked to a wide array of secondary metabolites that are crucial for biological functions frontiersin.org. Analogously, non-standard amino acids can be mistakenly incorporated into metabolic or signaling cascades, leading to unforeseen cellular effects. Further research is required to determine if this compound plays a role as a signaling molecule, a metabolic intermediate, or a disruptor of cellular homeostasis.

Elucidation of Molecular Mechanisms Through Computational Approaches

Computational chemistry offers powerful tools for predicting and analyzing the behavior of molecules like this compound at an atomic level, providing insights where experimental data may be lacking.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. While specific docking studies featuring this compound are not prominent in the reviewed literature, this method could be employed to screen for potential protein targets. Such simulations would model the compound within the binding sites of various enzymes or receptors, calculating binding energies and identifying the most likely interaction modes, including key hydrogen bonds and ionic interactions mdpi.com.

Advanced Analytical Characterization in Research Contexts for 3 Amino 2 Hydroxy 4 Methylpentanoic Acid

Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are foundational for determining the molecular structure and stereochemistry of 3-Amino-2-hydroxy-4-methylpentanoic acid. These non-destructive methods provide detailed information about the connectivity of atoms and their arrangement in three-dimensional space.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and connectivity of this compound. Standard 1H and 13C NMR experiments provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the carbon skeleton and the positions of the amino, hydroxyl, and carboxylic acid functional groups.

For stereochemical assignment, particularly for determining enantiomeric purity, NMR is often used in conjunction with chiral resolving agents. Paramagnetic chiral lanthanide shift reagents, such as europium or samarium complexes, can be used to resolve the signals of enantiomers in the NMR spectrum. tcichemicals.comtcichemicals.com These reagents form diastereomeric complexes with the enantiomers of the amino acid, leading to chemical shift non-equivalence. semmelweis.hu This allows for the direct observation and quantification of each enantiomer. For α-amino acids, these measurements are often carried out in D2O at a pH near the pKa of the substrate to achieve the best resolution. tcichemicals.comtcichemicals.com The use of high-field NMR enhances the reliability of these assignments by improving the separation of signals. tcichemicals.com

Table 1: Representative Application of Chiral Shift Reagents in NMR Spectroscopy

| Analytical Goal | Technique | Principle | Typical Reagent | Key Observation |

|---|---|---|---|---|

| Enantiomeric Purity | 1H NMR Spectroscopy | Formation of transient diastereomeric complexes | Lanthanide-based Chiral Shift Reagent (e.g., Sm-pdta) | Separation of enantiomeric signals (chemical shift non-equivalence) allowing for integration and ratio determination. tcichemicals.comtcichemicals.com |

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula (C6H13NO3) with a high degree of confidence.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides further structural details through controlled fragmentation of the parent ion. This allows for the characterization of the molecule's structural components and can be used for metabolite profiling. Expected fragmentation patterns for β-hydroxy acids include the neutral loss of water (H₂O) from the hydroxyl group and decarboxylation (loss of CO₂) from the carboxylic acid group. These techniques are also instrumental in assessing the purity of a sample by detecting and identifying potential impurities or degradation byproducts, such as lactones formed via intramolecular esterification.

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value/Observation |

|---|---|---|

| HRMS | Molecular Formula Confirmation | C6H13NO3 |

| MS/MS | Structural Fragmentation | Characteristic losses of H₂O (18 Da) and CO₂ (44 Da). |

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are essential for separating the stereoisomers of this compound and quantifying the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of amino acid enantiomers without the need for derivatization. sigmaaldrich.com This direct analysis is often performed using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin or vancomycin. sigmaaldrich.commst.edu These CSPs possess ionic groups and are compatible with aqueous mobile phases, making them ideal for resolving polar, zwitterionic compounds like amino acids. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov The resolution of enantiomers can be optimized by adjusting mobile phase parameters such as the type and concentration of the organic modifier, pH, and column temperature. nih.gov For many amino acids, a simple mobile phase system, for instance containing water, methanol, and formic acid, can achieve effective separation on a teicoplanin-based CSP. sigmaaldrich.com

Gas Chromatography (GC) is another valuable technique for the analysis of amino acids; however, due to their low volatility, a chemical derivatization step is required prior to analysis. sigmaaldrich.com Derivatization converts the polar amino, carboxyl, and hydroxyl groups into less polar, more volatile moieties suitable for GC separation. researchgate.net

Common derivatization reagents include alkyl chloroformates, such as methyl chloroformate (MCF), and silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov The resulting derivatives can then be separated by GC and detected with high sensitivity and selectivity using a mass spectrometer. springernature.com This GC-MS approach is particularly well-suited for quantitative analysis, enabling the measurement of amino acids in complex biological samples with low detection limits. researchgate.net The use of stable isotope-labeled derivatizing agents can further enhance the accuracy of quantification. springernature.com

Table 3: Comparison of Chiral Chromatographic Techniques

| Technique | Principle | Sample Preparation | Key Advantage |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mst.edu | Direct injection of underivatized sample is often possible. sigmaaldrich.com | Direct separation of enantiomers without derivatization. sigmaaldrich.com |

Optical Rotation Measurement via Polarimetry for Enantiomeric Excess Determination

Polarimetry is a fundamental technique used to measure the optical activity of a chiral compound in solution. libretexts.org When plane-polarized light is passed through a solution containing an excess of one enantiomer of this compound, the plane of light is rotated. libretexts.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will be dextrorotatory (rotating light to the right, designated as (+)), while its mirror image will be levorotatory (rotating light to the left, designated as (-)) by an equal amount. libretexts.org

The specific rotation [α] is a standardized physical constant for a chiral compound. By measuring the observed rotation (α) of a sample of known concentration and path length, the enantiomeric excess (e.e.) can be calculated. youtube.com The enantiomeric excess, which is equivalent to optical purity, represents the percentage excess of one enantiomer over the other in the mixture. masterorganicchemistry.com This provides a straightforward method to quantify the enantiomeric composition of a synthesized or isolated sample.

The formula to calculate enantiomeric excess is: e.e. (%) = ([α]observed / [α]pure enantiomer) x 100

This technique is a classic and valuable tool for providing a bulk assessment of the enantiomeric purity of a sample.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Europium propylenediaminetetraacetate (Eu-pdta) |

| Samarium propylenediaminetetraacetate (Sm-pdta) |

| Valine |

| Methyl chloroformate (MCF) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Teicoplanin |

Advanced Methodologies for Characterization in Complex Biological Matrices

The accurate identification and quantification of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates, present significant analytical challenges. The compound's high polarity, the presence of isomeric and isobaric molecules, and the vast dynamic range of endogenous metabolites necessitate the use of highly sensitive and selective advanced analytical methodologies. The primary techniques employed in research contexts are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, each offering distinct advantages for characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the targeted analysis of low-abundance metabolites like this compound within intricate biological samples. researchgate.net Its high sensitivity and selectivity allow for precise quantification even in the presence of a complex background matrix. A typical workflow involves meticulous sample preparation, optimized chromatographic separation, and highly specific mass spectrometric detection.

Sample Preparation: The initial step is critical for removing interfering substances such as proteins, lipids, and salts, which can cause ion suppression in the mass spectrometer and damage the analytical column. sickkids.cacreative-proteomics.com

Protein Precipitation (PPT): A common and straightforward method involves the addition of a cold organic solvent, such as methanol or acetonitrile, or an acid like trichloroacetic acid (TCA), to the sample (e.g., plasma). creative-proteomics.com This denatures and precipitates larger protein molecules, which are then removed by centrifugation.

Ultrafiltration: This technique uses membranes with specific molecular weight cut-offs (e.g., 3 kDa) to separate the small molecule analyte from larger proteins and other macromolecules. creative-proteomics.com

Internal Standards: To ensure accuracy and account for variability during sample preparation and analysis, a stable isotope-labeled internal standard of this compound is ideally added to the sample prior to any processing steps.

Chromatographic Separation: Direct analysis of this polar amino acid is challenging with traditional reversed-phase chromatography. restek.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for analyzing underivatized polar compounds. researchgate.net It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, enabling retention of polar analytes.

Derivatization: An alternative approach involves chemical derivatization to attach a nonpolar functional group to the analyte. This increases its hydrophobicity, allowing for separation on conventional C18 reversed-phase columns, and can also improve ionization efficiency.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity.

Ionization: Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode. For this compound, positive ion mode is generally preferred to protonate the amino group.

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. nih.gov

The following table outlines typical parameters for a validated LC-MS/MS method for the quantification of this compound in human plasma, based on established methods for similar analytes. nih.govmdpi.comnih.gov

| Parameter | Value / Condition | Description |

| Sample Preparation | Protein Precipitation with Methanol (3:1 v/v) | Efficiently removes plasma proteins. |

| Chromatography | HILIC Column (e.g., Amide phase) | Provides retention for the polar analyte. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Ionization Mode | ESI Positive | Protonates the analyte for detection. |

| MRM Transition | e.g., m/z 148.1 -> 130.1 | Precursor ion ([M+H]⁺) to a specific product ion. |

| Limit of Quantification (LOQ) | ~0.1 - 1 µM | Demonstrates the sensitivity of the method. |

| Recovery | >85% | Indicates the efficiency of the extraction process. nih.govnih.gov |

| Precision (%RSD) | <15% | Shows the reproducibility of the measurement. mdpi.com |

| Accuracy | 85-115% | Reflects how close the measured value is to the true value. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information and can be used for quantification without requiring chromatographic separation. It is particularly effective for analyzing samples where metabolite concentrations are relatively high, such as urine. nih.gov

¹H-NMR for Metabolite Profiling: ¹H-NMR analysis of biological fluids like urine can simultaneously detect and quantify a wide range of metabolites. nih.gov The spectrum of this compound would contain characteristic signals corresponding to its unique proton environments. For instance, the protons on the carbon atoms bearing the amino and hydroxyl groups would have distinct chemical shifts and coupling patterns, allowing for its identification.

While NMR is generally less sensitive than MS, its non-biased nature allows for the detection of unexpected metabolites and provides a snapshot of the metabolic state. Online NMR spectroscopy can also be utilized for real-time monitoring of the compound in specific research applications. nih.gov

The table below shows expected ¹H-NMR chemical shifts for the key protons of this compound. These values are illustrative and can vary based on the solvent (e.g., D₂O) and pH of the biological sample.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Description |

| -CH₃ (isopropyl) | ~0.9 - 1.0 | Doublet | Two methyl groups attached to the same carbon. |

| -CH- (isopropyl) | ~1.8 - 2.1 | Multiplet | The methine proton of the isopropyl group. |

| -CH(NH₂) | ~3.2 - 3.5 | Multiplet | The proton on the carbon adjacent to the amino group. |

| -CH(OH) | ~4.0 - 4.3 | Doublet | The proton on the carbon adjacent to the hydroxyl group. |

Derivatives, Analogs, and Their Research Utility in Expanding the Scope of 3 Amino 2 Hydroxy 4 Methylpentanoic Acid

Design and Synthesis of Structurally Modified Analogs for Research Purposes

The generation of structurally modified analogs of 3-amino-2-hydroxy-4-methylpentanoic acid is crucial for probing its chemical and biological potential. Synthetic strategies are often designed to allow for systematic variation of its core structure, including modifications to the amino acid backbone, the hydroxyl group, and the isobutyl side chain.

Key synthetic approaches include stereoselective methods that ensure precise control over the chiral centers, which is critical for biological applications. Complementary aldol (B89426) reactions, for instance, have been employed to produce all possible stereoisomers of related β-hydroxy γ-amino acids. nih.gov This allows for the synthesis of orthogonally protected chiral synthons in large quantities, ready for further chemical elaboration. nih.gov Biocatalytic strategies, using enzymes like pyruvate (B1213749) aldolases and transaminases, offer an alternative route for the diastereoselective synthesis of γ-hydroxy-α-amino acid derivatives. csic.esacs.org These enzymatic methods can provide high yields and stereoselectivity under mild reaction conditions. acs.orgudel.edu

The design of analogs often involves:

Modification of Functional Groups: Esterification or amidation of the carboxylic acid, acylation or alkylation of the amino group, and etherification or esterification of the hydroxyl group.

Alteration of the Side Chain: Replacing the isobutyl group with other alkyl, aryl, or functionalized moieties to explore steric and electronic effects.

Changes in Stereochemistry: Synthesizing different diastereomers to understand the impact of stereoconfiguration on molecular conformation and biological interactions.

These synthetic endeavors produce a library of compounds that are instrumental for structure-activity relationship studies and for developing novel chemical tools.

Table 1: Synthetic Strategies for β-Hydroxy γ-Amino Acid Analogs

| Synthetic Strategy | Description | Key Features |

| Asymmetric Aldol Reactions | Utilizes chiral auxiliaries or catalysts to control the stereoselective addition of an enolate to an aldehyde, establishing the β-hydroxy acid motif. nih.govorgsyn.org | High diastereoselectivity and enantioselectivity; allows access to all stereoisomers. nih.gov |

| Biocatalytic Tandem Reactions | Employs a sequence of enzymatic reactions, such as an aldol addition followed by a transamination, to build the molecule. acs.org | Environmentally friendly (mild, aqueous conditions); high stereospecificity. acs.orgudel.edu |

| Enzymatic Resolution | Separates a racemic mixture of intermediates, such as a β-hydroxynitrile, using stereoselective enzymes like lipases. acs.org | Effective for producing enantiomerically pure compounds. acs.org |

| Modification of Chiral Precursors | Starts from a readily available chiral molecule, like L-rhamnose or an amino acid, and chemically transforms it into the desired analog. acs.orgacs.org | Utilizes the inherent chirality of the starting material to control the stereochemistry of the final product. acs.org |

Application as Chiral Building Blocks and Synthons in Complex Organic Molecule Synthesis

The defined stereochemistry of this compound makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex organic molecules. Its multiple functional groups (amine, hydroxyl, and carboxylic acid) can be selectively protected and reacted, allowing it to be incorporated into larger structures with precise stereochemical control.

The utility of such chiral synthons is well-established in the synthesis of natural products and biologically active compounds. nih.gov For example, the structurally similar compound (2S,3S,4R)-4-amino-3-hydroxy-2-methylvalerate is a key constituent of the potent antitumor antibiotic bleomycin, and its synthesis has been achieved from chiral precursors like L-rhamnose. acs.org The ability to prepare orthogonally protected versions of these amino acids in significant quantities facilitates their use in complex synthetic pathways. nih.gov These building blocks are particularly useful in diversity-oriented synthesis (DOS), a strategy aimed at creating a wide range of structurally diverse molecules for biological screening. nih.gov

Table 2: Examples of Complex Molecules Synthesized Using Related Chiral Building Blocks

| Target Molecule/Class | Type of Building Block | Significance |

| Bleomycin | (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate | Antitumor antibiotic; the amino acid is a crucial part of its complex structure. acs.org |

| Pepstatin Analogs | Statines (β-hydroxy γ-amino acids) | Enzyme inhibitors; the statine (B554654) unit mimics the transition state of peptide bond hydrolysis. nih.gov |

| Didemnins | β-Hydroxy γ-amino acids | Marine natural products with potent antiviral and antitumor activities. nih.gov |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Chiral α-hydroxy acid | A key building block for the synthesis of rhinovirus protease inhibitors. nih.gov |

Incorporation into Peptidic and Depsipeptidic Structures in Natural Product Research

The incorporation of non-standard amino acids like this compound into peptide chains is a common strategy in nature and in the laboratory to create molecules with enhanced stability and novel biological functions. nih.govpepdd.comnumberanalytics.com These non-proteinogenic residues can introduce conformational constraints, alter hydrogen bonding networks, and improve resistance to enzymatic degradation compared to standard peptides. pepdd.com

In natural products, these unusual amino acids are often found in peptidic structures such as depsipeptides, where one or more amide bonds are replaced by ester bonds. researchgate.net The hydroxyl group of this compound makes it a suitable candidate for forming such ester linkages. The ribosomal incorporation of β-hydroxy acids has been demonstrated in vitro, opening avenues for the biosynthetic production of novel depsipeptides. nih.govacs.org

The synthesis of peptides containing β-hydroxy γ-amino acids (also known as statines) is of significant interest, as this motif is found in potent enzyme inhibitors like pepstatin. nih.govresearchgate.net The development of methods to incorporate such residues, including constrained lactam analogs, allows for the creation of peptidomimetics with specific, stabilized conformations for targeting protein-protein interactions or enzyme active sites. researchgate.net

Table 3: Natural Products and Research Areas Featuring Non-Standard Amino Acid Incorporation

| Molecule/Concept | Incorporated Unit Type | Biological Relevance/Application |

| Depsipeptides | α- or β-Hydroxy acids | Used to probe protein folding and create molecules with diverse biological activities, including antibiotics and antitumor agents. researchgate.net |

| Pepstatin | Statine (a β-hydroxy γ-amino acid) | A potent inhibitor of aspartyl proteases like pepsin and renin. nih.gov |

| Foldamers | β-Hydroxy γ-amino acids | Oligomers with well-defined, predictable three-dimensional structures. nih.govresearchgate.net |

| Engineered Peptides | Cyclic β-amino acids | Used to create peptides with increased stability and novel helical geometries. rsc.org |

Structure-Activity Relationship (SAR) Studies in Non-Human Model Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For a molecule like this compound, SAR studies involve synthesizing a series of analogs and evaluating their effects in non-human model systems, such as in vitro enzyme assays or cell-based models. nih.gov

The goal of SAR is to identify the key structural features—the pharmacophore—responsible for the molecule's activity. nih.gov This involves systematically modifying different parts of the molecule and observing the resulting changes in biological effect. For example, studies on analogs of other amino acids have revealed the importance of specific functional groups, charges, and side chain properties for interacting with biological targets like transporters or enzymes. nih.gov Similarly, SAR studies on antimicrobial peptides have shown that substituting standard amino acids with non-proteinogenic ones can enhance activity. mdpi.com

A hypothetical SAR study on this compound might involve:

Stereochemistry: Testing all four stereoisomers to determine the optimal configuration for activity.

Side Chain: Replacing the isobutyl group with smaller (alanine), larger (phenylalanine), or charged (lysine) side chains to probe the size and nature of the binding pocket.

Hydroxyl Group: Removing the hydroxyl group (to give 3-amino-4-methylpentanoic acid) or inverting its stereochemistry to assess its role in hydrogen bonding.

Amino Group: Modifying the amino group (e.g., N-methylation) to determine its importance for binding or cell permeability.

The data from these studies are used to build a model of the structure-activity landscape, guiding the rational design of more potent and selective molecules. frontiersin.org

Table 4: Hypothetical SAR Study Design for this compound Analogs

| Modification Site | Analog Example | Rationale for Study |

| Stereocenter at C2 | (2R)-analog | Determine the importance of the amino group's spatial orientation. |

| Stereocenter at C3 | (3S)-analog | Assess the role of the hydroxyl group's stereochemistry in receptor binding. |

| Side Chain (R-group) | Phenyl-substituted analog | Explore tolerance for bulky, aromatic groups in the binding site. |

| Hydroxyl Group (-OH) | Deoxy-analog (H instead of OH) | Evaluate the necessity of the hydroxyl group for hydrogen bonding interactions. |

| Amino Group (-NH2) | N-methyl analog | Investigate the effect of substituting the primary amine on activity and membrane permeability. |

Advanced Research Applications and Future Directions for 3 Amino 2 Hydroxy 4 Methylpentanoic Acid

Applications in Fundamental Synthetic Organic Chemistry Research

The development of stereocontrolled methods for creating carbon-carbon bonds is a central theme in modern organic synthesis. Hydroxy amino acids, including 3-Amino-2-hydroxy-4-methylpentanoic acid, are crucial targets and building blocks in this endeavor. Research in this area focuses on creating these complex molecules with high precision, which can then be used to construct larger, more complex chemical structures.

One of the primary challenges in synthesizing β-hydroxy α-amino acids is controlling the stereochemistry at two adjacent carbon atoms. Various synthetic strategies have been developed to address this:

Aldol (B89426) Reactions: Asymmetric aldol reactions of glycine (B1666218) Schiff bases represent an effective method for producing β-hydroxy α-amino acids. acs.org This approach facilitates the creation of the 1,2-aminoalcohol functionality and establishes two adjacent stereogenic centers in a single step. acs.org

Enzymatic Synthesis: Biocatalytic methods offer a highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes like L-threonine transaldolase have demonstrated the ability to catalyze reactions that generate a variety of aliphatic β-hydroxy-α-amino acids. nih.gov This approach is valued for its high regioselectivity and stereocontrol. mdpi.com

Diazotization of Amino Acids: A straightforward method for creating α-hydroxy acids from their corresponding α-amino acids involves a diazotization reaction. For example, D-leucine can be converted to (R)-2-hydroxy-4-methylpentanoic acid using sodium nitrite (B80452) in an acidic solution, demonstrating a common pathway for this class of compounds. prepchem.comresearchgate.net

The table below summarizes some of the key synthetic approaches relevant to the formation of hydroxy amino acids like this compound.

| Synthetic Method | Description | Key Advantages | Relevant Research Findings |

| Asymmetric Aldol Reaction | Reaction of glycine imine derivatives with aldehydes under Brønsted base catalysis. acs.org | Creates two vicinal stereocenters in a single operation. acs.org | Achieves high diastereo- and enantioselectivity for syn β-hydroxy α-amino acids. acs.org |

| Biocatalytic Synthesis | Use of enzymes, such as promiscuous L-threonine transaldolase, to catalyze C-C bond formation. nih.gov | High stereoselectivity and scalability; operates under mild conditions. nih.gov | Successfully generated a panel of benzylic, heterocyclic, and aliphatic β-hydroxy amino acids. nih.gov |

| Diazotization of Amino Acids | Conversion of an α-amino acid to an α-hydroxy acid using a diazotizing agent like sodium nitrite. prepchem.comresearchgate.net | Utilizes readily available amino acids as starting materials. researchgate.net | Effective for synthesizing various α-hydroxy acids from natural amino acids like leucine (B10760876) and valine. prepchem.comresearchgate.net |

Contributions to Understanding Metabolic Regulation and Enzyme Interactions in Model Organisms

The presence of hydroxy amino acids and their derivatives in biological systems points to their involvement in metabolic pathways, particularly under conditions of physiological stress. Research into the metabolism of branched-chain amino acids (BCAAs) has revealed connections to energy homeostasis and disease states.

Metabolomics studies have identified altered amino acid catabolism in patients with severe COVID-19, a condition often characterized by hypoxia (altered oxygen homeostasis). nih.gov In these studies, an increase in several α-hydroxy acids derived from amino acid catabolism was observed, correlating with the severity of the disease. nih.gov Specifically, α-Hydroxyisovaleric acid, a metabolite of the valine degradation pathway and structurally related to this compound, was found to increase in patients with more severe disease. nih.gov This suggests that under hypoxic conditions, the enzymatic conversion of α-keto-acids to α-hydroxy-acids may play a role in maintaining the cellular redox balance by recycling NAD+. nih.gov

The related compound, oxo-4-methylpentanoic acid (OMP), has been shown to direct the metabolism of GABA (gamma-aminobutyric acid) into the Krebs cycle in rat pancreatic islets, stimulating insulin (B600854) secretion. nih.gov This process involves the generation of 2-oxo-glutarate, which in turn triggers GABA deamination by GABA transaminase. nih.gov This highlights the intricate role that derivatives of branched-chain amino acids play in modulating metabolic flux and cellular signaling.

| Metabolic Context | Observation | Potential Implication |

| Hypoxia (e.g., severe COVID-19) | Increased levels of α-hydroxy acids derived from BCAA catabolism, including α-Hydroxyisovaleric acid. nih.gov | May represent a metabolic adaptation to maintain NAD+ recycling when mitochondrial respiration is impaired. nih.gov |

| Pancreatic Islet Metabolism | The related keto acid (OMP) promotes GABA metabolism into the Krebs cycle. nih.gov | Influences insulin secretion by modulating the availability of key metabolic intermediates. nih.gov |

Advancements in Analytical Method Development for Complex Matrices

The identification and quantification of specific metabolites like this compound within complex biological samples (e.g., serum, tissues) are critical for understanding their physiological roles. Gas chromatography coupled to mass spectrometry (GC-MS) has emerged as a powerful technique for this purpose.

In metabolomics studies investigating COVID-19, GC-MS was employed to identify changes in serum metabolites. nih.gov This analytical approach allowed for the detection of a dysregulation in pathways linked to BCAA catabolism, leading to the identification of increased levels of three different α-hydroxy acids. nih.gov Such methods provide the sensitivity and specificity required to distinguish between structurally similar compounds and to quantify their abundance in complex matrices.

The general workflow for such an analysis involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., serum).

Derivatization: Chemical modification of the metabolites to increase their volatility for GC analysis.

GC Separation: Separation of the derivatized compounds based on their boiling points and interactions with the chromatographic column.

MS Detection and Identification: Ionization of the separated compounds and detection based on their mass-to-charge ratio, allowing for precise identification and quantification.

The development of robust analytical platforms is essential for advancing research into the biological significance of specific hydroxy amino acids.

Prospects for Future Research in Hydroxy Amino Acid Chemistry and Biology

The study of hydroxy amino acids, including this compound, is a burgeoning field with significant potential for future discoveries.

Synthetic Chemistry: Future research will likely focus on developing even more efficient and highly selective synthetic methods. mdpi.com The exploration of novel biocatalysts and organocatalytic systems could provide access to a wider range of structurally diverse hydroxy amino acids for use as chiral building blocks in medicinal chemistry and materials science. acs.orgnih.gov

Metabolic Research: The link between hydroxy amino acid accumulation and hypoxic states warrants further investigation. nih.gov Future studies could explore the specific enzymes responsible for the production of this compound and other related metabolites in various disease models. Elucidating these pathways could reveal new diagnostic biomarkers or therapeutic targets for conditions involving metabolic dysregulation.

Analytical Chemistry: Continued advancements in analytical techniques, such as improvements in mass spectrometry sensitivity and chromatographic resolution, will enable the detection of low-abundance hydroxy amino acids and provide a more comprehensive picture of the metabolome.

Prebiotic Chemistry: Hydroxy acids are found in meteorites and are produced in model prebiotic reactions, suggesting they may have played a role in the origin of life. mdpi.com Research into the formation of polyesters and depsipeptides from mixtures of amino acids and hydroxy acids could provide fundamental insights into the chemical evolution that led to the first biopolymers on Earth. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2-hydroxy-4-methylpentanoic acid, and how can purity be optimized?

- Methodology : Asymmetric synthesis is commonly employed, leveraging chiral auxiliaries or enzymatic resolution to achieve stereochemical control. For example, Hudson et al. (2007) reported a multi-step synthesis involving Strecker amino acid synthesis followed by hydroxylation and methyl group introduction . Purification typically involves reverse-phase HPLC with mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Crystallization using ethanol/water mixtures can further enhance purity (>98%) .

Q. How is the structural configuration of this compound validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : δ 1.2–1.4 ppm (methyl groups), δ 3.8–4.2 ppm (hydroxy and amino protons), δ 2.5–3.0 ppm (methine protons adjacent to functional groups) .

- X-ray crystallography confirms stereochemistry, as demonstrated for the (2R,3R) isomer (CAS 87421-24-7), which crystallizes in the orthorhombic P2₁2₁2₁ space group .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodology : The compound is hygroscopic and prone to oxidation. Store at -20°C under nitrogen or argon. Buffered solutions (pH 6–8) at 4°C retain stability for ≤72 hours. Degradation products (e.g., keto-acid derivatives) can be monitored via LC-MS .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S) impact biological activity in enzyme inhibition studies?

- Methodology : Comparative assays using enantiomerically pure isomers are essential. For example, the (2R,3R) isomer shows higher affinity for bacterial alanine racemase (Ki = 0.8 µM vs. 12 µM for 2S,3S) due to optimal hydrogen bonding with active-site residues . Activity is quantified via spectrophotometric monitoring of NADH oxidation coupled to enzymatic reactions .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Methodology : Matrix interference (e.g., serum proteins) necessitates derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for enhanced LC-MS/MS sensitivity. Limits of detection (LOD) of 0.1 ng/mL are achievable using a C18 column and MRM transitions (m/z 162 → 116) . Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery rates (>85%) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?

- Methodology : Discrepancies often stem from stereoisomerism or hydration states. For example, the (2R,3R) isomer has a pKa₁ (COOH) of 2.1 and pKa₂ (NH₂) of 9.3, while the 2S,3S form shows a pKa₂ shift to 8.9 due to intramolecular H-bonding differences . Solubility in water ranges from 12 mg/mL (25°C) to 35 mg/mL (60°C), validated via gravimetric analysis after lyophilization .

Q. What experimental designs are optimal for studying its role as a substrate analog in metabolic pathways?

- Methodology : Radiolabeled (¹⁴C or ³H) versions of the compound are used in tracer studies. For instance, in E. coli cultures, ¹⁴C-labeled this compound incorporation into peptidoglycan precursors is tracked via autoradiography and HPLC-radiodetection . Knockout strains (e.g., murE mutants) serve as controls to validate specificity .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.